molecular formula C22H23N5O5 B2759658 2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1052611-72-9

2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide

Cat. No. B2759658
CAS RN: 1052611-72-9
M. Wt: 437.456
InChI Key: GYAWGVNLMMLQEQ-UHFFFAOYSA-N
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Description

This compound appears to contain a pyrrolo[3,4-d][1,2,3]triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities . The compound also contains a dimethoxyphenyl group, which is a common motif in many bioactive compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolo[3,4-d][1,2,3]triazole ring, possibly through a cyclization reaction. The dimethoxyphenyl group could potentially be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolo[3,4-d][1,2,3]triazole ring and the dimethoxyphenyl group. The presence of these groups could potentially confer certain chemical properties to the compound, such as polarity and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrrolo[3,4-d][1,2,3]triazole ring and the dimethoxyphenyl group. For instance, the pyrrolo[3,4-d][1,2,3]triazole ring might undergo reactions at the nitrogen atoms, while the dimethoxyphenyl group might undergo reactions at the carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrrolo[3,4-d][1,2,3]triazole ring could confer certain properties such as polarity and reactivity .

Scientific Research Applications

Tyrosinase Inhibition

The compound exhibits potent tyrosinase inhibition activity. Tyrosinase is an enzyme involved in melanin production, and its inhibition can have applications in cosmetics, medicine, and agriculture. Specifically, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, a derivative of the compound, demonstrated strong competitive inhibition against mushroom tyrosinase with low IC50 values . This property could be harnessed for skin-lightening products or as an agricultural fungicide.

Nonlinear Optical Properties

Organic crystals with efficient nonlinear optical (NLO) properties are crucial for optical switching and communication applications. Researchers have investigated the compound’s bulk crystal growth and its NLO characteristics. A single crystal of 4-[2-(3,4-dimethoxyphenyl)ethenyl]-1-methylpyridinium, a related compound, was studied for its NLO properties . Further exploration of the parent compound may lead to novel materials for optical devices.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given the presence of the pyrrolo[3,4-d][1,2,3]triazole ring and the dimethoxyphenyl group, it’s possible that this compound could interact with a variety of biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its safety and potential therapeutic applications .

properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5/c1-4-13-5-7-14(8-6-13)23-18(28)12-26-20-19(24-25-26)21(29)27(22(20)30)15-9-10-16(31-2)17(11-15)32-3/h5-11,19-20H,4,12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAWGVNLMMLQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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